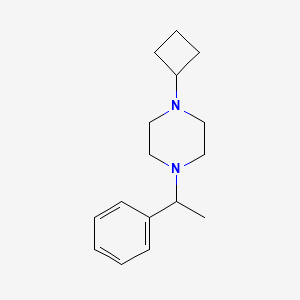![molecular formula C17H16F3N3O B15115618 N-[1-(pyridin-2-yl)azetidin-3-yl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B15115618.png)
N-[1-(pyridin-2-yl)azetidin-3-yl]-2-[4-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(pyridin-2-yl)azetidin-3-yl]-2-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a pyridine ring, an azetidine ring, and a trifluoromethyl-substituted phenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(pyridin-2-yl)azetidin-3-yl]-2-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different conditions. The formation of N-(pyridin-2-yl)amides can be achieved in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-[1-(pyridin-2-yl)azetidin-3-yl]-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or phenyl rings can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(pyridin-2-yl)azetidin-3-yl]-2-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(pyridin-2-yl)azetidin-3-yl]-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functional groups and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have comparable medicinal applications.
Uniqueness: N-[1-(pyridin-2-yl)azetidin-3-yl]-2-[4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the azetidine ring and the trifluoromethyl-substituted phenyl group, which confer distinct chemical and biological properties. These structural features may enhance the compound’s stability, bioavailability, and specificity for certain molecular targets.
Properties
Molecular Formula |
C17H16F3N3O |
|---|---|
Molecular Weight |
335.32 g/mol |
IUPAC Name |
N-(1-pyridin-2-ylazetidin-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)13-6-4-12(5-7-13)9-16(24)22-14-10-23(11-14)15-3-1-2-8-21-15/h1-8,14H,9-11H2,(H,22,24) |
InChI Key |
PNMXAGLOTWJHBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC(=O)CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylphenyl)-5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15115544.png)
![5-Fluoro-2,4-dimethyl-6-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B15115546.png)
![4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B15115554.png)
![4-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one](/img/structure/B15115560.png)
![3-(2-Methoxyethyl)-1-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B15115565.png)
![4-Methyl-2-({2-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B15115566.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethoxy)benzamide](/img/structure/B15115575.png)
![4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B15115578.png)
![1-(2-Fluorophenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B15115582.png)
![3-(2-Methoxyethyl)-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B15115587.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15115592.png)
![3-Cyclopropyl-6-{[1-(4-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15115594.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B15115604.png)

